2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a thiazolyl group attached to the acetamide moiety
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Preparation of 4-bromo-3-methylphenol: This can be achieved by bromination of 3-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 4-bromo-3-methylphenoxyacetic acid: The 4-bromo-3-methylphenol is reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.
Synthesis of 2-(4-bromo-3-methylphenoxy)acetyl chloride: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.
Formation of this compound: Finally, the acyl chloride is reacted with 2-aminothiazole in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions may target the bromo group or the carbonyl group in the acetamide moiety.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, leading to a diverse array of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-fluoro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-iodo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions, such as halogen bonding, which may enhance its efficacy in certain applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWSTHDERKLHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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